
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole, also known as DBDSMP, is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. This compound belongs to the family of pyrazoles and is synthesized using specific methods that involve the reaction of various reagents.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes such as COX-2 and carbonic anhydrase. This compound has been shown to bind to the active site of these enzymes and prevent their activity. The binding of this compound to these enzymes is believed to be reversible, which allows for its potential use as a drug or inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to inhibit the activity of carbonic anhydrase, which has potential applications in the treatment of conditions such as glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has advantages such as high selectivity, low toxicity, and stability. These properties make it a suitable candidate for use in various lab experiments such as catalysis and material science. However, the synthesis of this compound can be challenging and requires specific reagents and conditions. The purity of the compound can also be difficult to achieve, which can affect the reproducibility of results.
Orientations Futures
There are several future directions for the research of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole. One direction is the investigation of its potential as a drug or inhibitor for specific enzymes such as COX-2 and carbonic anhydrase. Another direction is the synthesis of novel MOFs using this compound as a ligand. The use of this compound as a catalyst in various reactions is also an area of interest for future research. Additionally, the improvement of the synthesis method and purification of this compound can lead to more consistent and reproducible results in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has potential applications in various fields of scientific research such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been reported to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. This compound has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion.
In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been shown to form stable MOFs with various metal ions such as copper, zinc, and nickel.
In catalysis, this compound has been used as a catalyst in various reactions such as the synthesis of pyrazoles and the oxidation of alcohols. This compound has been shown to be an efficient catalyst in these reactions and has advantages such as high selectivity and low toxicity.
Propriétés
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLOKNPNBXTNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


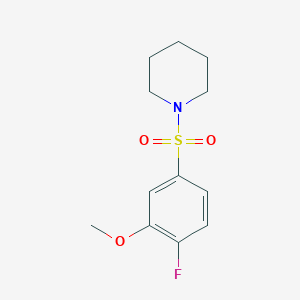
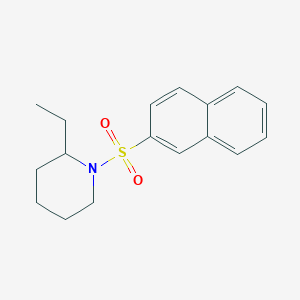
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)

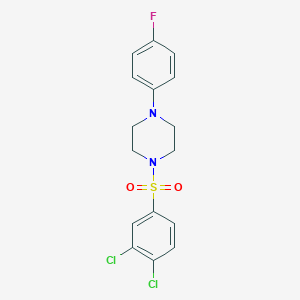
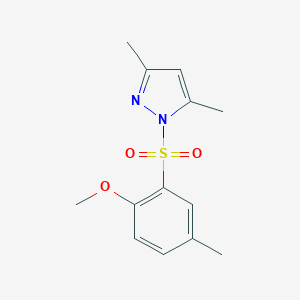
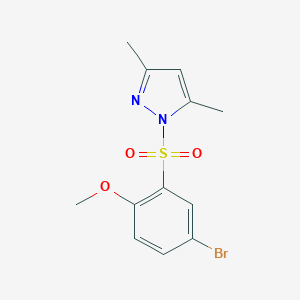
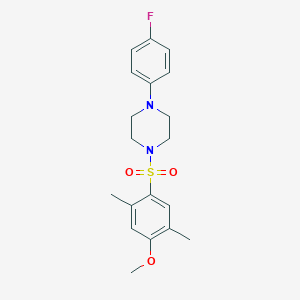
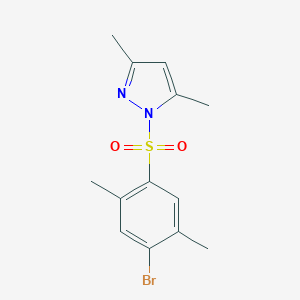
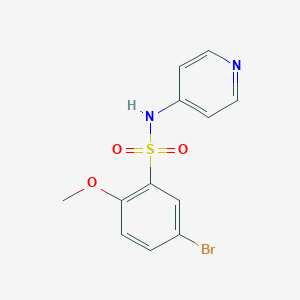
![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)
